

# Spectroscopic Data of 5-Bromodecane: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromodecane

Cat. No.: B14545004

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-bromodecane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally acquired spectra for **5-bromodecane** in public databases, this guide presents predicted data based on established spectroscopic principles and computational models. Detailed experimental protocols for the acquisition of such data are also provided to guide researchers in their laboratory work.

## Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **5-bromodecane** ( $C_{10}H_{21}Br$ ).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1H$  and  $^{13}C$  NMR data were generated using computational models. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted  $^1H$  NMR Data for **5-Bromodecane**

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Number of Protons | Assignment   |
|----------------------------------|--------------|-------------------|--|
| ~4.10                            | Multiplet    | 1H                | CH-Br (C5)   |
| ~1.85                            | Multiplet    | 2H                | CH <sub>2</sub> adjacent to CH-Br (C4, C6)           |
| ~1.25 - 1.45                     | Multiplet    | 12H               | CH <sub>2</sub> in alkyl chains (C2, C3, C7, C8, C9) |
| ~0.90                            | Triplet      | 6H                | CH <sub>3</sub> (C1, C10)                            |

Table 2: Predicted <sup>13</sup>C NMR Data for **5-Bromodecane**

| Chemical Shift ( $\delta$ , ppm) | Carbon Atom Assignment |
|----------------------------------|------------------------|
| ~60                              | C5 (CH-Br)             |
| ~38                              | C4, C6                 |
| ~32                              | C8                     |
| ~29                              | C3                     |
| ~27                              | C7                     |
| ~23                              | C2, C9                 |
| ~14                              | C1, C10                |

## Infrared (IR) Spectroscopy

The predicted IR spectrum of **5-bromodecane** is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Table 3: Predicted IR Absorption Data for **5-Bromodecane**

| Wavenumber (cm <sup>-1</sup> ) | Bond Vibration       | Intensity        |
|--------------------------------|----------------------|------------------|
| 2850 - 3000                    | C-H stretch (alkane) | Strong           |
| 1450 - 1470                    | C-H bend (methylene) | Medium           |
| 1375 - 1385                    | C-H bend (methyl)    | Medium           |
| 550 - 690                      | C-Br stretch         | Medium to Strong |

## Mass Spectrometry (MS)

The mass spectrum of **5-bromodecane**, obtained by electron ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of the two stable isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br) in nearly equal abundance, peaks containing bromine will appear as a pair of peaks (M and M+2) of approximately equal intensity.

Table 4: Predicted Mass Spectrometry Data for **5-Bromodecane**

| m/z     | Interpretation  | Notes                                     |
|---------|---|---|
| 220/222 | [C <sub>10</sub> H <sub>21</sub> Br] <sup>+</sup> (Molecular Ion) | Isotopic pattern for one bromine atom.    |
| 141     | [C <sub>10</sub> H <sub>21</sub> ] <sup>+</sup> (Loss of •Br)     | Fragmentation of the C-Br bond.           |
| 85      | [C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>                    | Alpha cleavage.                           |
| 71      | [C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>                    | Alpha cleavage.                           |
| 57      | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>                     | Further fragmentation of the alkyl chain. |
| 43      | [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>                     | Further fragmentation of the alkyl chain. |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **5-bromodecane**.

Materials:

- **5-bromodecane** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tubes
- Pipettes
- NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **5-bromodecane** in approximately 0.6-0.7 mL of  $\text{CDCl}_3$  in a small vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve a homogeneous magnetic field, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. A  $90^\circ$  pulse angle with a relaxation delay of 1-2 seconds is typically used.
  - $^{13}\text{C}$  NMR: Acquire the spectrum with broadband proton decoupling to obtain a spectrum with single lines for each carbon. A larger number of scans will be required compared to

the  $^1\text{H}$  spectrum due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid **5-bromodecane**.

Materials:

- **5-bromodecane** sample
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pipette
- Acetone (for cleaning)
- Kimwipes

Procedure:

- Sample Preparation: Place one or two drops of liquid **5-bromodecane** onto the surface of a clean, dry salt plate using a pipette.
- Assemble the Sample Cell: Carefully place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.
- Acquire the Spectrum:
  - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty beam.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- **Cleaning:** After analysis, disassemble the salt plates and clean them thoroughly with acetone and a Kimwipe. Store the plates in a desiccator.

## Mass Spectrometry (MS)

**Objective:** To obtain the electron ionization (EI) mass spectrum of **5-bromodecane**.

**Materials:**

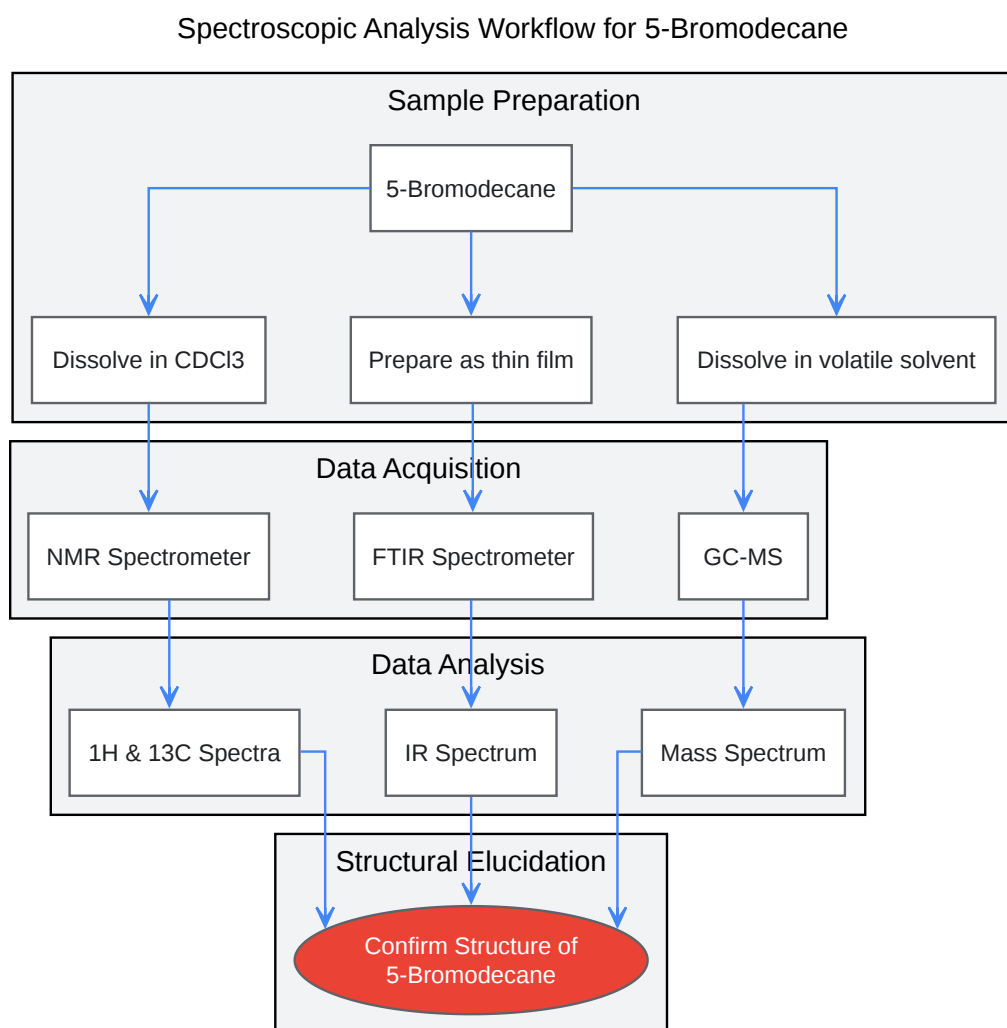
- **5-bromodecane** sample
- Gas chromatograph-mass spectrometer (GC-MS)
- Volatile solvent (e.g., dichloromethane or hexane)
- Microsyringe

**Procedure:**

- **Sample Preparation:** Prepare a dilute solution of **5-bromodecane** (approximately 1 mg/mL) in a volatile solvent like dichloromethane or hexane.
- **Instrument Setup:**
  - Set up the GC with an appropriate column (e.g., a nonpolar column like DB-5) and temperature program to ensure good separation and peak shape.
  - Set the MS to operate in electron ionization (EI) mode, typically at 70 eV.
- **Injection:** Inject a small volume (e.g., 1  $\mu$ L) of the prepared solution into the GC inlet using a microsyringe.
- **Data Acquisition:** The sample will be vaporized in the inlet, separated by the GC column, and then introduced into the MS ion source. The mass spectrometer will scan a range of  $m/z$  values to detect the molecular ion and fragment ions.
- **Data Analysis:** The resulting mass spectrum will be a plot of relative ion abundance versus  $m/z$ .

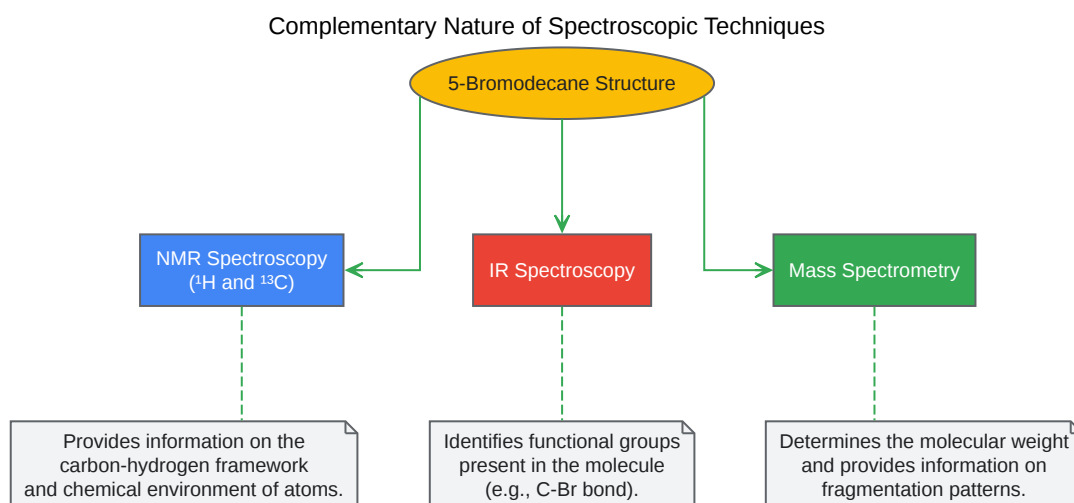
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques.



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Caption: Workflow for Spectroscopic Analysis.



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- To cite this document: BenchChem. [Spectroscopic Data of 5-Bromodecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14545004#spectroscopic-data-nmr-ir-ms-for-5-bromodecane\]](https://www.benchchem.com/product/b14545004#spectroscopic-data-nmr-ir-ms-for-5-bromodecane)

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